6-(Methoxymethyl)pyridine-2-carboxylic acid
Overview
Description
6-(Methoxymethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 354517-76-3. It has a molecular weight of 167.16 . It’s a heterocyclic compound and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can act as ligands in metal complexes .Physical and Chemical Properties Analysis
This compound is a solid compound . It’s slightly soluble in water .Scientific Research Applications
Synthesis and Complex Formation
6-(Methoxymethyl)pyridine-2-carboxylic acid serves as a precursor in the synthesis of optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates. These compounds are capable of forming stable complexes with Cu(II) ions, which are utilized as catalysts for addition reactions of terminal alkynes to imines, yielding substituted propargylamines with significant yields and enantiomeric excesses (Drabina et al., 2010).
Antimicrobial Activities and DNA Interactions
The derivative of pyridine-2-carboxylic acid, including its methoxymethyl variant, has shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. In-depth spectroscopic characterizations and Density Functional Theory (DFT) calculations reveal the influence of substituents on the compound's properties. Additionally, molecular docking simulations have highlighted its potential interactions with DNA, suggesting applications in the design of antimicrobial agents and gene targeting strategies (Tamer et al., 2018).
Novel Heterocyclic Compounds Synthesis
Utilizing 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, which is structurally related to this compound, researchers have synthesized novel polycyclic heteroaromatic compounds. These developments include the creation of compounds where the benzofuran ring is fused or linked to various heterocyclic frameworks, demonstrating the compound's versatility in organic synthesis (Patankar et al., 2008).
Luminescent Properties for Biological Imaging
Eu(III) and Tb(III) complexes with ligands derived from pyridine-2,6-dicarboxylic acid, a close relative of this compound, have been synthesized and characterized. These complexes exhibit strong luminescence, with applications in cell imaging and potential uses in biological studies, highlighting the functional diversity of compounds derived from pyridine carboxylic acids (Xiao et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(methoxymethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUDJXZABWDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665309 | |
Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354517-76-3 | |
Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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